5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the fluorophenyl group, and the attachment of the pyrazolyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents on the phenyl, pyrazolyl, or triazolopyrimidine rings. Examples include:
- 5-(4-chlorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-bromophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C19H18FN7O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18FN7O/c1-12-7-8-26(25-12)10-13(2)23-18(28)17-9-16(14-3-5-15(20)6-4-14)24-19-21-11-22-27(17)19/h3-9,11,13H,10H2,1-2H3,(H,23,28) |
InChI Key |
BLWIFPZBIQCMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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